molecular formula C12H14N4O B2701599 N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 6736-45-4

N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2701599
CAS RN: 6736-45-4
M. Wt: 230.271
InChI Key: KCVAWDIFEDTYFQ-UHFFFAOYSA-N
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Description

“N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide” is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic aromatic organic compound, which have a five-membered ring structure with two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide”, is characterized by a five-membered ring structure with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of “N’-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide” is not found in the retrieved papers.

Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Dynamics

N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound related to N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide, has been investigated for its vibrational spectroscopic properties and molecular dynamics. The study involved quantum chemical analysis, including DFT/B3LYP/6-311G++(d,p) optimization, to understand its ground state geometry and electronic structure. The compound exhibited significant first order hyperpolarizability, suggesting potential in nonlinear optical (NLO) applications. Molecular docking indicated its potential as a CDK2 inhibitor, relevant in cancer research (Pillai et al., 2017).

Biological Evaluation and Molecular Docking Studies

Another derivative, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, underwent extensive biological evaluation, including in vitro antidiabetic and antioxidant activities. The study's molecular docking suggested anti-diabetic activity via inhibition of the α-glucosidase enzyme, highlighting the compound's therapeutic potential (Karrouchi et al., 2020).

Antimicrobial Evaluation

A novel series of pyrazole integrated 1,3,4-oxadiazoles, synthesized from N'-benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide, demonstrated potent antimicrobial activity. This study underscores the potential of such compounds in developing new antimicrobial agents, with some demonstrating significant efficacy against specific microbial strains (Ningaiah et al., 2014).

Synthesis and Antibacterial Activity

Research into the synthesis, characterization, and antibacterial activity of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives revealed these compounds as potent DNA gyrase inhibitors. This activity is crucial for antibacterial applications, offering a pathway to new therapeutic agents against bacterial infections (Sun et al., 2013).

properties

IUPAC Name

N'-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-7-11(15-14-9)12(17)16-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVAWDIFEDTYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzyl-3-methyl-1H-pyrazole-5-carbohydrazide

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